molecular formula C14H15N3O B2390450 9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene CAS No. 73332-34-0

9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene

Cat. No.: B2390450
CAS No.: 73332-34-0
M. Wt: 241.294
InChI Key: JVXSCCVPBJZLFY-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo condensation reactions followed by cyclization to form the desired heterocyclic structure. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the heterocyclic ring system, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenating agents, nucleophiles, electrophiles; reactions may require catalysts and specific solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,4a,5-Hexahydropyrido[1’,2’4,5][1,4]oxazino[2,3-b]quinoxaline derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Other heterocyclic compounds: Compounds like quinoxalines, pyridines, and oxazines have similar structural features and can be compared based on their chemical and biological properties.

Uniqueness

1,2,3,4,4a,5-Hexahydropyrido[1’,2’:4,5][1,4]oxazino[2,3-b]quinoxaline is unique due to its fused ring system that incorporates both nitrogen and oxygen atoms. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-7-12-11(6-1)15-13-14(16-12)18-9-10-5-3-4-8-17(10)13/h1-2,6-7,10H,3-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXSCCVPBJZLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COC3=NC4=CC=CC=C4N=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320523
Record name 9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73332-34-0
Record name 9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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